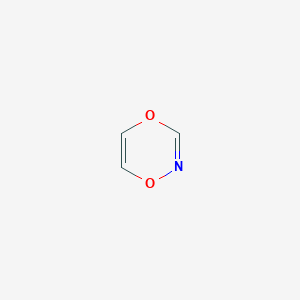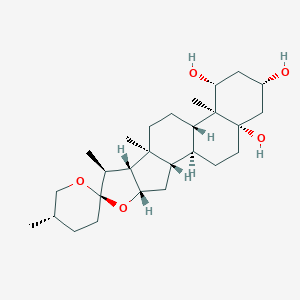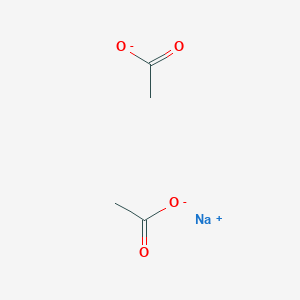
1,4,2-Dioxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,2-Dioxazine is a heterocyclic organic compound with the chemical formula C8H6N2O2. It is also known as quinoline dioxide and is widely used in the field of organic chemistry. The compound is a yellow solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. 1,4,2-Dioxazine has been extensively studied for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,4,2-Dioxazine is not fully understood. However, studies have shown that it can act as an oxidizing agent, which can lead to the formation of reactive oxygen species (ROS) in cells. ROS can cause damage to cellular structures and can lead to cell death. 1,4,2-Dioxazine has also been shown to have antimicrobial properties, which may be due to its ability to generate ROS.
Biochemische Und Physiologische Effekte
Studies have shown that 1,4,2-Dioxazine can have both biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, 1,4,2-Dioxazine has been shown to have antitumor activity, which may be due to its ability to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4,2-Dioxazine in lab experiments is its ability to generate ROS, which can be useful in studying oxidative stress and its effects on cells. Additionally, its antimicrobial properties make it useful in studying the effects of antimicrobial agents on bacteria and other microorganisms. However, one limitation of using 1,4,2-Dioxazine is its potential to cause damage to cells and tissues, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,4,2-Dioxazine. One area of research is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another area of research is the study of the compound's effects on different cell types and tissues, which may provide insights into its potential therapeutic applications. Additionally, the development of new derivatives of 1,4,2-Dioxazine may lead to the discovery of new compounds with unique properties and applications in scientific research.
Synthesemethoden
The synthesis of 1,4,2-Dioxazine can be achieved through several methods. One of the most commonly used methods involves the oxidation of quinoline with hydrogen peroxide in the presence of a catalyst such as cobalt acetate. Another method involves the reaction of quinoline with potassium permanganate in the presence of sulfuric acid. Both methods produce high yields of 1,4,2-Dioxazine.
Wissenschaftliche Forschungsanwendungen
1,4,2-Dioxazine has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of quinoline derivatives. It is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics.
Eigenschaften
CAS-Nummer |
17491-51-9 |
|---|---|
Produktname |
1,4,2-Dioxazine |
Molekularformel |
C3H3NO2 |
Molekulargewicht |
85.06 g/mol |
IUPAC-Name |
1,4,2-dioxazine |
InChI |
InChI=1S/C3H3NO2/c1-2-6-4-3-5-1/h1-3H |
InChI-Schlüssel |
UKOMUVPFRFPHDS-UHFFFAOYSA-N |
SMILES |
C1=CON=CO1 |
Kanonische SMILES |
C1=CON=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















